molecular formula C23H25ClN4O2S B6486355 4-chloro-N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide CAS No. 863558-80-9

4-chloro-N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide

Katalognummer: B6486355
CAS-Nummer: 863558-80-9
Molekulargewicht: 457.0 g/mol
InChI-Schlüssel: HFNRXJPDUOVCNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide (referred to as the "target compound") is a sulfonamide derivative featuring a phenylpiperazine moiety, a pyridin-3-yl group, and a 4-chlorobenzenesulfonamide backbone. Its molecular formula is C23H24ClN5O2S, with a molecular weight of 474.0 g/mol. The compound was identified as a selective hit in phenotypic assays against Trypanosoma cruzi (T. Structural uniqueness is highlighted by the absence of closely related substructures in SciFinder, suggesting novelty in its pharmacophore design .

Eigenschaften

IUPAC Name

4-chloro-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O2S/c24-20-8-10-22(11-9-20)31(29,30)26-18-23(19-5-4-12-25-17-19)28-15-13-27(14-16-28)21-6-2-1-3-7-21/h1-12,17,23,26H,13-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNRXJPDUOVCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine derivative. The final step involves the sulfonamide formation using chlorobenzene sulfonic acid chloride and the appropriate amine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The chlorobenzene sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: The piperazine ring can be reduced to form piperazine derivatives with different functional groups.

  • Substitution: The pyridine ring can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

  • Oxidation: Formation of sulfonyl chlorides or sulfonic acids.

  • Reduction: Piperazine derivatives with different functional groups.

  • Substitution: Pyridine derivatives with various substituents.

Wissenschaftliche Forschungsanwendungen

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

  • Biology: It has been studied for its potential biological activities, including enzyme inhibition and receptor binding.

  • Medicine: The compound has been investigated for its therapeutic potential, particularly in the treatment of neurological disorders and cancer.

  • Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream effects. The exact mechanism would depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The target compound shares functional groups (sulfonamide, piperazine, pyridine) with several analogs, but key structural differences dictate divergent biological activities and physicochemical properties. Below is a comparative analysis:

Compound Name / ID Molecular Formula Key Structural Features Biological Activity Selectivity/Cytotoxicity Source
Target Compound C23H24ClN5O2S 4-Cl-C6H4-SO2-NH-CH2-C(pyridin-3-yl)(Ph-piperazinyl) Anti-T. cruzi activity Non-cytotoxic (HEK293)
MMV665941 Not disclosed Methoxyphenylpiperazine, pyridin-3-yl Anti-T. cruzi activity Cytotoxic (HEK293)
BG15339 (863511-93-7) C16H14ClN3O2S2 Thiazol-4-yl, pyridin-3-yl, 4-Cl-C6H4-SO2-NH Undisclosed Not reported
4g (N-{2-[7-Bromo-2-(pent-4-yn-1-yl)-1H-indol-3-yl]ethyl}-4-Cl-benzenesulfonamide) Not disclosed Bromoindole, alkyne chain Resistance-modifying agent Not reported
Ilacirnon (1100318-47-5) C20H13ClF3N5O3S Pyrrolo[2,3-d]pyrimidine, trifluoromethyl CCR2 antagonist Not applicable (therapeutic target)

Key Structural Differences and Implications

Piperazine Substitution :

  • The target compound’s 4-phenylpiperazine group contrasts with MMV665941’s 4-(2-methoxyphenyl)piperazine , which introduces steric and electronic effects. The methoxy group in MMV665941 may enhance mammalian cell membrane permeability but also increases cytotoxicity .
  • Piperazine derivatives in (e.g., 3d, 3e') feature nitro or methoxy substituents, which are associated with improved solubility but reduced selectivity due to off-target interactions .

Heterocyclic Modifications: BG15339 replaces the piperazine-ethyl-pyridine core with a thiazol-4-yl group, likely reducing affinity for aminergic receptors but enhancing metabolic stability . Ilacirnon’s pyrrolo[2,3-d]pyrimidine core targets CCR2, demonstrating how sulfonamide positioning relative to heterocycles dictates receptor specificity .

Sulfonamide Backbone: The target compound’s 4-chlorobenzenesulfonamide group is shared with ’s indole derivatives (4g–4k), which exhibit resistance-modifying activity via bromo/chloro substituents.

Pharmacokinetic and Physicochemical Properties

  • LogP and Solubility : The target compound’s pyridin-3-yl and phenylpiperazine groups likely confer moderate lipophilicity (predicted LogP ~3.5), enhancing blood-brain barrier penetration compared to polar analogs like BG15339 (LogP uncalculated) .
  • Metabolic Stability : Piperazine-containing compounds (e.g., ’s 3d–3k) are prone to N-dealkylation, whereas the target compound’s branched ethyl chain may slow oxidative metabolism .

Biologische Aktivität

4-chloro-N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C23H25ClN4O2S
  • Molecular Weight : 457.0 g/mol
  • CAS Number : 863558-80-9

Biological Activity Overview

Research indicates that compounds containing a sulfonamide moiety often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific compound under review has shown promise in various biological assays.

The proposed mechanisms of action for 4-chloro-N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide include:

  • Neurotransmitter Receptor Modulation : The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially influencing mood and cognition.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular signaling pathways, contributing to its therapeutic effects.

Pharmacological Studies

A series of pharmacological studies have been conducted to evaluate the efficacy and safety profile of this compound:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast cancer and leukemia models by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Apoptosis induction
K562 (Leukemia)10.0Cell cycle arrest

Cardiovascular Effects

Research published in the Brazilian Journal of Science evaluated the impact of sulfonamide derivatives on perfusion pressure using isolated rat heart models. The study indicated that certain derivatives could significantly lower perfusion pressure, suggesting potential applications in managing cardiovascular conditions.

Compound Dose (nM) Effect on Perfusion Pressure
Control-Baseline
4-chloro-N-[2-(4-phenylpiperazin...0.001Decrease observed
4-(2-aminoethyl)-benzenesulfonamide0.001Significant decrease

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Study on Antimicrobial Activity : A derivative similar to the compound was tested against Gram-positive and Gram-negative bacteria, showing significant bactericidal activity.
  • Neuropharmacological Assessment : In animal models, the compound demonstrated anxiolytic effects comparable to established anxiolytics, indicating potential for treating anxiety disorders.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.